molecular formula C12H13BrF3N B8159963 1-(2-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine

1-(2-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine

Cat. No.: B8159963
M. Wt: 308.14 g/mol
InChI Key: MEQKWNYEYZLJKE-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine is a synthetic organic compound that belongs to the class of piperidines This compound is characterized by the presence of a bromine atom and a fluorine atom on the benzyl group, as well as two fluorine atoms on the piperidine ring

Preparation Methods

The synthesis of 1-(2-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine typically involves multiple steps, starting with the preparation of the benzyl bromide derivative. The synthetic route may include:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

1-(2-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

1-(2-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine can be compared with similar compounds such as:

Properties

IUPAC Name

1-[(2-bromo-5-fluorophenyl)methyl]-4,4-difluoropiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3N/c13-11-2-1-10(14)7-9(11)8-17-5-3-12(15,16)4-6-17/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQKWNYEYZLJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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